Lipophilicity (LogP) Comparison: 5-Hydroxy-2-methylbenzonitrile vs. 3- and 4-Hydroxy Analogs
The experimental and calculated logP values for 5-hydroxy-2-methylbenzonitrile are consistently lower than those for the 3-hydroxy-2-methyl regioisomer, indicating a difference in lipophilicity that can influence membrane permeability and solubility. Reported logP values for the target compound range from 1.57 to 1.6 , whereas the 3-hydroxy-2-methylbenzonitrile analog exhibits a higher logP of 2.04 to 2.16 [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 1.57 (calculated), XLogP3 = 1.6 |
| Comparator Or Baseline | 3-Hydroxy-2-methylbenzonitrile: logP = 2.04 - 2.16 |
| Quantified Difference | Target compound is approximately 0.5 logP units lower (less lipophilic) |
| Conditions | Calculated partition coefficients; experimental logP data not consistently available across all isomers |
Why This Matters
A difference of 0.5 logP units can significantly alter a compound's distribution coefficient and cellular permeability, guiding selection for specific drug discovery or agrochemical applications.
- [1] ChemBase. 3-Hydroxy-2-methylbenzonitrile (CN294392) Properties. LogP: 2.0391982. View Source
- [2] ChemSrc. 3-Hydroxy-2-methylbenzonitrile (CAS 55289-04-8) Properties. LogP: 2.16. View Source
